1-Acetylpyrrole-3-carbonyl Azide is an organic compound characterized by the presence of an azide functional group. Its chemical formula is and its molecular weight is approximately 178.15 g/mol. The compound features a pyrrole ring, which contributes to its unique properties and reactivity. The IUPAC name for this compound is 1-acetyl-1H-pyrrole-3-carbonyl azide, indicating its structural components and functional groups.
1-Acetylpyrrole-3-carbonyl Azide can be sourced from chemical suppliers such as AChemBlock, which lists it with a purity of 95% . In terms of classification, it falls under the category of organic azides, which are compounds containing the azide functional group (). Azides are known for their reactivity and potential applications in various fields, including materials science and medicinal chemistry .
The synthesis of 1-Acetylpyrrole-3-carbonyl Azide typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. While specific synthetic routes may vary, common methods include:
These methods require careful handling due to the sensitivity of azides to heat and shock.
The molecular structure of 1-Acetylpyrrole-3-carbonyl Azide can be represented as follows:
The compound's structure can be depicted using SMILES notation: O=C(N=[N+]=[N-])C1=CN(C(C)=O)C=C1
, illustrating the connectivity between atoms .
1-Acetylpyrrole-3-carbonyl Azide participates in several chemical reactions due to its functional groups:
These reactions highlight the versatility of 1-Acetylpyrrole-3-carbonyl Azide in synthetic organic chemistry.
The mechanism of action for 1-Acetylpyrrole-3-carbonyl Azide primarily revolves around its reactivity as an azide. Upon exposure to heat or shock, the azide group decomposes, producing nitrogen gas and potentially leading to the formation of reactive intermediates. This decomposition reaction can be represented as follows:
This process not only releases nitrogen but also generates reactive species that can participate in further chemical transformations.
1-Acetylpyrrole-3-carbonyl Azide exhibits several notable physical and chemical properties:
Relevant data includes its melting point, boiling point, and spectral data (NMR, IR) which provide insights into its structural characteristics.
The applications of 1-Acetylpyrrole-3-carbonyl Azide span multiple fields:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0